molecular formula C30H32FN3O5 B11263223 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide

Cat. No.: B11263223
M. Wt: 533.6 g/mol
InChI Key: ULGWOXYRPALEDH-UHFFFAOYSA-N
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Description

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide is a complex organic compound that features a quinazolinone core, a fluorobenzyl group, and a pentylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with urea or its derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the quinazolinone intermediate.

    Attachment of the Pentylbenzamide Moiety: This is usually done through amide bond formation, where the quinazolinone derivative reacts with pentylbenzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyl positions.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinazolinone derivatives with oxidized side chains.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The fluorobenzyl group may enhance binding affinity and specificity, while the pentylbenzamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Fluorobenzyl Compounds: Molecules featuring the fluorobenzyl group but with different cores.

    Benzamide Derivatives: Compounds with the benzamide moiety but varying side chains.

Uniqueness

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide is unique due to its combination of a quinazolinone core, a fluorobenzyl group, and a pentylbenzamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H32FN3O5

Molecular Weight

533.6 g/mol

IUPAC Name

4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-pentylbenzamide

InChI

InChI=1S/C30H32FN3O5/c1-4-5-8-15-32-28(35)21-13-11-20(12-14-21)18-34-29(36)23-16-26(38-2)27(39-3)17-25(23)33(30(34)37)19-22-9-6-7-10-24(22)31/h6-7,9-14,16-17H,4-5,8,15,18-19H2,1-3H3,(H,32,35)

InChI Key

ULGWOXYRPALEDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC

Origin of Product

United States

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